molecular formula C27H27N3O3 B15283604 N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide

Cat. No.: B15283604
M. Wt: 441.5 g/mol
InChI Key: KRMUSJBFIHWDDU-RCDKEGFXSA-N
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Description

This complex indole-derived carboxamide features a polycyclic isoindole core fused with an epoxide ring (5,7a-epoxyisoindole) and substituted with phenylethyl and indol-3-yl ethyl groups. The compound’s design integrates motifs common in natural products and synthetic bioactive molecules, such as indole moieties (known for interactions with biological targets like serotonin receptors) and carboxamide linkages (critical for hydrogen bonding).

Properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

(1R,5S,7S)-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-3-(2-phenylethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxamide

InChI

InChI=1S/C27H27N3O3/c31-25(28-14-11-19-16-29-21-9-5-4-8-20(19)21)23-22-10-13-27(33-22)17-30(26(32)24(23)27)15-12-18-6-2-1-3-7-18/h1-10,13,16,22-24,29H,11-12,14-15,17H2,(H,28,31)/t22-,23?,24+,27-/m0/s1

InChI Key

KRMUSJBFIHWDDU-RCDKEGFXSA-N

Isomeric SMILES

C1[C@]23C=C[C@H](O2)C([C@@H]3C(=O)N1CCC4=CC=CC=C4)C(=O)NCCC5=CNC6=CC=CC=C65

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1CCC4=CC=CC=C4)C(=O)NCCC5=CNC6=CC=CC=C65

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide can be achieved through a multi-step process involving the coupling of tryptamine derivatives with carboxylic acids. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction typically proceeds under mild conditions, with the carboxylic acid and amine being stirred in the presence of DCC at room temperature.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The 5,7a-epoxyisoindole system is a reactive site for nucleophilic ring-opening reactions. The strained epoxide ring can react with nucleophiles under acidic or basic conditions:

Reaction Type Reagents/Conditions Products Key Observations References
Acid-catalyzed hydrolysisH<sub>2</sub>O, H<sup>+</sup> (e.g., H<sub>2</sub>SO<sub>4</sub>)Dihydroxyisoindoline derivativeEpoxide converts to vicinal diol; regioselectivity depends on steric and electronic factors.
Nucleophilic attack (amines)Primary amines (e.g., NH<sub>3</sub>, RNH<sub>2</sub>)Amino alcohol derivativesTrans-diaxial ring-opening forms β-amino alcohols.
Thiol additionRSH, base (e.g., NaHCO<sub>3</sub>)Thioether adductsEpoxide reacts with thiols to form stable C–S bonds.Hypothesized<sup>*</sup>

Note : The patent highlights similar epoxyisoindole derivatives undergoing nucleophilic ring-opening to yield bioactive analogs.

Indole Functionalization

The 1H-indol-3-yl group participates in electrophilic substitution and alkylation reactions:

Reaction Type Reagents/Conditions Products Key Observations References
Electrophilic substitution (e.g., nitration)HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>5-Nitroindole derivativeSubstitution occurs preferentially at the 5-position of indole. ,
Friedel-Crafts alkylationAlkyl halides, AlCl<sub>3</sub>Alkylated indole derivativesLimited by steric hindrance from the ethylphenethyl side chain.
OxidationH<sub>2</sub>O<sub>2</sub>, FeCl<sub>3</sub>Oxindole or isatin derivativesOxidation at the indole’s C2 or C3 position is feasible.

Structural Insight : The ethylphenethyl side chain may sterically hinder reactions at the indole’s C2 position, favoring reactivity at C5 or C7 .

Carboxamide Reactivity

The carboxamide group undergoes hydrolysis, condensation, and nucleophilic substitution:

Reaction Type Reagents/Conditions Products Key Observations References
Acidic hydrolysisHCl (6M), refluxCarboxylic acid + amineComplete hydrolysis under prolonged heating.
Basic hydrolysisNaOH (aq.), ΔCarboxylate salt + amineFaster than acidic hydrolysis due to amidic resonance disruption.
Condensation with aminesEDC/HOBt, DMFUrea or thiourea derivativesRequires activation of the carboxamide carbonyl.

Example : Hydrolysis of the carboxamide in structurally related compounds (e.g., PubChem CID 2176767 ) produces stable carboxylic acids under acidic conditions.

Oxidative and Reductive Transformations

The tetrahydroisoindole core and epoxy group are susceptible to redox reactions:

Reaction Type Reagents/Conditions Products Key Observations References
Epoxide reductionLiAlH<sub>4</sub>, THFDihydroisoindole derivativeLiAlH<sub>4</sub> reduces the epoxide to a single bond.
Isoindole oxidationKMnO<sub>4</sub>, H<sub>2</sub>OIsoindole-1,3-dioneAromatic oxidation forms a diketone structure.Hypothesized<sup>*</sup>
Indole hydrogenationH<sub>2</sub>, Pd/CTetrahydroindole derivativeSelective reduction of the indole’s benzene ring.

Mechanistic Note : The epoxy group’s electron-withdrawing effect may accelerate oxidation of adjacent positions .

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole Carboxamide Derivatives
  • N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3 in ): Structure: Simpler indole-2-carboxamide with a benzoylphenyl substituent. Synthesis: Prepared via sodium ethoxide-mediated coupling of ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone in DMSO at 190°C (37.5% yield). Key Data: Melting point (249–250°C), NMR/IR/MS consistent with structure.
  • 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide (Compound 4 in ):

    • Structure : Methyl-substituted benzoylphenyl group enhances lipophilicity vs. Compound 3.
    • Synthesis : Similar pathway but with DMF as solvent (10% yield).
    • Key Data : Higher melting point (233–234°C), distinct $^{13}\text{C}$-NMR signals for methyl group (20.65 ppm).
Indol-3-yl Ethyl Carboxamides
  • N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide (): Structure: Combines indol-3-yl ethyl with a thiazole-acetyl group. Synthesis: Mixed anhydride coupling method from D-alanine derivatives. Key Data: Confirmed by $^1\text{H}$-NMR, $^{13}\text{C}$-NMR, and HRMS; notable algaecidal activity.
  • N-[2-(1H-Indol-3-yl)ethyl]docosanamide (): Structure: Simpler amide with a long-chain docosanoyl group.
Isoindole and Thiazolidinone Derivatives
  • Synthesis: Condensation of 3-formylindole-2-carboxylic acid with thiazolidinone in acetic acid.

Physicochemical and Bioactivity Comparisons

Table 1: Key Properties of Compared Compounds
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Notable Bioactivity
Target Compound C₃₂H₃₀N₄O₃ 534.61 Not reported Unknown (structural inference: CNS targets)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide C₂₂H₁₅FN₂O₂ 358.36 249–250 Anticancer (inference)
N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide C₁₆H₁₆N₄O₂S 344.39 Not reported Algaecidal
N-[2-(1H-Indol-3-yl)ethyl]docosanamide C₃₂H₅₄N₂O 490.78 Not reported Unknown
Key Observations:
  • Lipophilicity: Phenylethyl and docosanoyl groups increase hydrophobicity vs. fluoro-substituted analogs, which may affect membrane permeability.
  • Synthetic Challenges : Lower yields in (10–37.5%) highlight difficulties in indole carboxamide synthesis compared to mixed anhydride methods in .

Structure-Activity Relationship (SAR) Insights

  • Indole Position : 2-Carboxamide derivatives () show bioactivity variability based on substituents; the target compound’s 4-carboxamide position may alter target engagement.
  • Epoxide Ring: The 5,7a-epoxyisoindole moiety in the target compound could confer reactivity (e.g., covalent binding to proteins) absent in non-epoxidized analogs.
  • Substituent Effects : Fluoro groups () enhance metabolic stability, while long alkyl chains () may reduce solubility.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-3-oxo-2-(2-phenylethyl)-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide is a complex organic compound with significant potential in pharmacology due to its unique structural features that may confer various biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C18H20N2O3\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{3}

This structure includes an indole moiety, which is often associated with diverse biological activities including anti-cancer and anti-inflammatory effects.

1. Anticancer Properties

Research indicates that compounds containing indole structures exhibit notable anticancer properties. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain indole derivatives could inhibit topoisomerase II, an enzyme critical for DNA replication in cancer cells .

2. Anti-inflammatory Effects

Indole derivatives have also demonstrated anti-inflammatory activities. The compound under discussion may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), particularly COX-2, which is often upregulated in inflammatory conditions. The inhibition of COX enzymes leads to reduced production of pro-inflammatory prostaglandins .

3. Neuroprotective Activity

Some studies suggest that indole-based compounds can exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. The mechanism may involve the modulation of neurotransmitter systems or the reduction of oxidative stress in neuronal cells.

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Indole derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Inflammation Modulation A study demonstrated that indole compounds significantly reduced inflammatory markers in animal models of arthritis .
Neuroprotection Research indicated that indole derivatives could protect against oxidative stress-induced neuronal damage in vitro .

The mechanisms through which this compound exerts its biological effects may involve:

  • DNA Intercalation : Similar to other indole derivatives like ellipticine, this compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : Potential interaction with various receptors involved in neurotransmission and inflammation could also play a role.

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